molecular formula C13H24N2O2 B2941819 Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2168501-64-0

Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No. B2941819
CAS RN: 2168501-64-0
M. Wt: 240.347
InChI Key: SUSNUZSNUPNBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the CAS Number: 2126177-92-0 . It has a molecular weight of 241.33 . The IUPAC name is tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate . The Inchi Code is 1S/C13H23NO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate has been studied for its synthesis and molecular structure. The compound was synthesized through an intramolecular lactonization reaction and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further confirmed through single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring. These structural insights are crucial for understanding its potential applications in various scientific fields (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangement

Research on tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate includes studies on its photochemical and thermal rearrangement. These studies provide insights into the compound's behavior under different conditions, which is essential for its application in chemical reactions and synthesis processes (Lattes et al., 1982).

Synthesis for Drug Discovery

The compound is also notable for its role in drug discovery. Synthesis routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its potential in creating novel compounds for drug development. These routes offer a convenient entry point to chemical spaces complementary to piperidine ring systems, which are prominent in medicinal chemistry (Meyers et al., 2009).

Conformationally Restricted Pseudopeptides

Studies on spirolactams, closely related to tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate, have shown their use as conformationally restricted pseudopeptides. These compounds are synthesized for application in peptide synthesis, serving as constrained surrogates for dipeptides. Their conformational analyses contribute to the understanding of peptide mimetics in drug design (Fernandez et al., 2002).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H318, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10(9-14)5-8-13(15)6-4-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSNUZSNUPNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

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